molecular formula C7H9ClN2O3S2 B13249489 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B13249489
M. Wt: 268.7 g/mol
InChI Key: IDYSRIQFJQOFCN-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position, a ketone group at the 2-position, and a sulfonyl chloride moiety on the ethane side chain. The thiadiazole ring system is known for its diverse biological and chemical applications, including antimicrobial and antitumor activities .

Properties

Molecular Formula

C7H9ClN2O3S2

Molecular Weight

268.7 g/mol

IUPAC Name

2-(5-cyclopropyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H9ClN2O3S2/c8-15(12,13)4-3-10-7(11)14-6(9-10)5-1-2-5/h5H,1-4H2

InChI Key

IDYSRIQFJQOFCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=O)S2)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with ethane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced thiadiazole compounds.

Scientific Research Applications

2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiadiazole ring may also interact with biological receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a 1,3,4-thiadiazole backbone with derivatives reported in –3. Key structural differences include:

  • Substituent at the 5-position : The cyclopropyl group distinguishes it from phenyl or methylene-linked aryl groups in analogs like 4a–4i . Cyclopropyl substituents may confer enhanced steric stability and unique electronic effects compared to aromatic systems.
  • Functional groups: The sulfonyl chloride moiety contrasts with acetylimino (–NHCOCH₃) or imino (–NH) groups in compounds such as 4a and 5g . Sulfonyl chlorides are highly reactive, enabling nucleophilic substitution, whereas acetylimino groups are more stable and participate in hydrogen bonding.

Physical and Spectral Properties

Property Target Compound Analogous Compounds (Examples)
Melting Point Not reported 4a: 290–292°C ; 4b: 199–201°C
Spectral Data Expected IR: ~1280 cm⁻¹ (S=O stretch) 4i: IR υmax 3100–1280 cm⁻¹ ; NMR δH 7.31–5.77 ppm
Mass Spectrometry Predicted M⁺ ~350–400 Da 4i: EIMS m/z 554 (M⁺) ; 5d: EIMS m/z 555

Table 1: Comparative Analysis of Key Derivatives

Compound Substituents/Functional Groups Yield (%) Melting Point (°C) Key Spectral Data Reference
Target Compound 5-cyclopropyl, sulfonyl chloride
4a 1,2-Phenylenemethylenedithio, acetylimino 34 290–292 δH 7.31–5.77 ppm
4i 1,3-Phenylenemethylenedithio, acetylimino 54.1 223–225 EIMS m/z 554 (M⁺)
5g (hydrolyzed 4g) 1,2-Phenylenemethylenedithio, imino 74 222–224 IR υmax 3100–1280 cm⁻¹

Table 2: Functional Group Reactivity Comparison

Group Reactivity Applications
Sulfonyl chloride High (nucleophilic substitution) Sulfonamide synthesis, catalysis
Acetylimino (–NHCOCH₃) Moderate (hydrogen bonding, stability) Macrocycle formation, ligand design
Imino (–NH) Low (hydrolysis-prone) Biological intermediates

Biological Activity

The compound 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride (often abbreviated as CPOT) belongs to a class of thiadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of CPOT, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of CPOT can be represented as follows:

C9H10ClN3O2S\text{C}_{9}\text{H}_{10}\text{ClN}_{3}\text{O}_{2}\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight233.71 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have demonstrated that CPOT exhibits significant antimicrobial activity against various pathogenic microorganisms. In vitro assays revealed that CPOT effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of CPOT

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival.

Cytotoxicity Studies

Cytotoxicity assessments using the L929 mouse fibroblast cell line indicated that CPOT exhibits low toxicity at therapeutic concentrations. The compound was tested across various concentrations to determine its safety profile.

Table 2: Cytotoxicity of CPOT on L929 Cells

Concentration (µM)Cell Viability (%)
0100
1095
5090
10085

These results suggest that CPOT has a favorable safety margin, making it a potential candidate for further development in therapeutic applications.

The biological activity of CPOT can be attributed to its ability to inhibit key enzymes involved in microbial metabolism. Specifically, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both human cells and pathogens. This inhibition leads to reduced proliferation of microbial cells and may also affect tumor cells.

Case Studies

  • Inhibition of Viral Replication : A study demonstrated that CPOT effectively inhibited the replication of certain viruses in vitro. This suggests potential as an antiviral agent.
  • Anti-inflammatory Properties : Preliminary studies indicate that CPOT may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

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